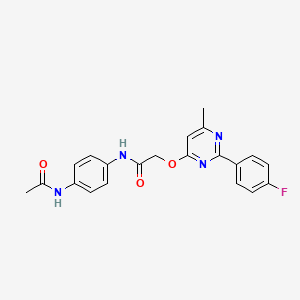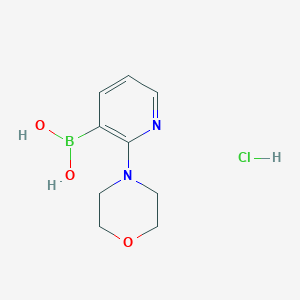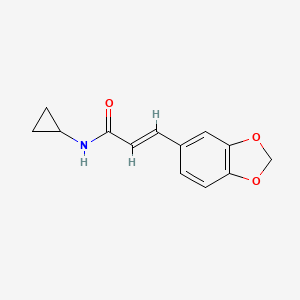
3-(Chlorodifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 3-(Chlorodifluoromethyl)pyridine, often involves reactions with Grignard reagents . The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H4ClF2N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H . This indicates that the molecule consists of a pyridine ring with a chlorodifluoromethyl group attached.Chemical Reactions Analysis
Pyridine derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides . They can also undergo C-4-H alkylation with alkyl halides . A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can provide alkylated pyridines bearing an all-carbon quaternary center .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 163.55 . Its physical and chemical properties would be influenced by its molecular structure, which includes a pyridine ring and a chlorodifluoromethyl group .Applications De Recherche Scientifique
Nicotinic Acetylcholine Receptors (nAChRs) Affinity
- Affinity for nAChRs: A study reports the synthesis of pyridine-modified analogues of A-85380, which demonstrated subnanomolar affinity for nAChRs in rat brain membranes. This suggests potential applications in pharmacological probes or in developing radiohalogenated tracers for nAChR studies (Koren et al., 1998).
Metabotropic Glutamate Subtype 5 Receptor Antagonist
- Anxiolytic Activity: Research on a compound synthesized for improving the properties of 2-Methyl-6-(phenylethynyl)pyridine (mGlu5 receptor antagonist) demonstrated 5-fold more potency in an anxiety model, indicating possible applications in treating anxiety disorders (Cosford et al., 2003).
Catalysis and Aziridination
- Catalysis in Aziridination: A study using Pyridinium hydrobromide perbromide as a catalyst for aziridination of olefins highlights the role of pyridine derivatives in catalysis, useful for synthesizing aziridines, which have applications in organic synthesis (Ali et al., 1999).
Lanthanide Clusters with Magnetic and Optical Properties
- Magnetic and Optical Properties: The use of 2-(hydroxymethyl)pyridine in lanthanide chemistry has led to the development of Ln(III)(9) clusters with potential applications in magnetic and photoluminescence technologies (Alexandropoulos et al., 2011).
Reactions with Caesium Fluoroxysulphate
- Reactivity with CsSO4F: The reaction of pyridine with CsSO4F in different solvents leads to various products, indicating its reactivity and potential in synthesizing fluorinated pyridine derivatives (Stavber et al., 1990).
Kinetics of Oxidation
- Oxidation Kinetics: A study on the kinetics of oxidation of various pyridines by SO4 radicals suggests its utility in understanding chemical reactions and designing more efficient chemical processes (Dell’Arciprete et al., 2007).
Synthesis and Optical Properties of Chlorophyll Derivatives
- Chlorophyll Derivatives: Synthesis of chlorophyll-a derivatives with pyridyl groups indicates potential applications in fluorescent materials and photodynamic therapy (Yamamoto & Tamiaki, 2015).
Selective Al(3+) Sensor
- Al(3+) Sensing: A pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry serves as a selective chemosensor for Al(3+), which could be valuable in environmental monitoring and industrial applications (Maity & Govindaraju, 2010).
Mécanisme D'action
Target of Action
3-(Chlorodifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . It’s also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
It’s known that pyrimidine synthesis is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions
Pharmacokinetics
The compound has a molecular weight of 16355 , which might influence its bioavailability.
Result of Action
The major use of this compound derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature . The formation of some multi-chlorinated by-products is unavoidable .
Safety and Hazards
Orientations Futures
The field of pyridine derivatives, including 3-(Chlorodifluoromethyl)pyridine, is a vibrant area of research. Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
Propriétés
IUPAC Name |
3-[chloro(difluoro)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHMGHARXGPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76541-43-0 |
Source


|
| Record name | 3-(chlorodifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2841124.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2841126.png)


![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2841130.png)
![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)

![1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2841137.png)


![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2841141.png)
![3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2841142.png)

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)